4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole

Fragment-Based Drug Discovery Antiviral Research Structural Biology

4-Ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole (CAS 1791353-66-6) is a validated fragment hit with a co-crystal structure in the SARS-CoV-2 NendoU allosteric site (PDB 5SA5), enabling rational optimization for pan-coronavirus antivirals. The ethyl substitution on the thiazole ring provides unique 3D conformation and electronic distribution distinct from methyl or unsubstituted analogs—directly impacting binding affinity and selectivity. Caution: active patent protection may apply; verify freedom-to-operate before translational use. Ideal for X-ray crystallography, NMR-based screening, and fragment-based drug design.

Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
CAS No. 1791353-66-6
Cat. No. B1436827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole
CAS1791353-66-6
Molecular FormulaC8H9N3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCCC1=CSC(=N1)C2=CN=CN2
InChIInChI=1S/C8H9N3S/c1-2-6-4-12-8(11-6)7-3-9-5-10-7/h3-5H,2H2,1H3,(H,9,10)
InChIKeyRXFWINHPQUVOEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole (CAS 1791353-66-6): Scientific Procurement and Research Applications


4-Ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole (CAS 1791353-66-6) is a heterocyclic compound with the molecular formula C8H9N3S and a molecular weight of 179.24 g/mol . It features a 1,3-thiazole core substituted with an ethyl group at the 4-position and an imidazole moiety at the 2-position. This compound is primarily utilized as a research chemical and building block in medicinal chemistry and chemical biology . Its structural features, combining both thiazole and imidazole rings, make it a valuable scaffold for fragment-based drug discovery and for the exploration of chemical space in target-based assays [1].

Why In-Class Substitution of 4-Ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole is Not Advisable for Critical Research


Generic substitution of 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole with other imidazole-thiazole analogs is not straightforward due to significant differences in binding site interactions, physicochemical properties, and potential intellectual property considerations. While compounds like 2-(1H-imidazol-4-yl)-4-methyl-1,3-thiazole or 4-(1H-imidazol-4-yl)-1,3-thiazole share the core heterocyclic scaffold, variations in the substitution pattern (ethyl vs. methyl at the thiazole 4-position) lead to distinct three-dimensional conformations and electronic distributions [1]. These differences directly impact binding affinity and selectivity in target-based assays, as evidenced by the specific crystallographic binding mode of the ethyl-substituted analog to the SARS-CoV-2 NendoU allosteric site [2]. Furthermore, the compound is subject to patent restrictions, limiting the availability of certain analogs and necessitating careful sourcing for commercial or translational research .

Quantitative Evidence for Differentiated Research Applications of 4-Ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole


Crystallographically Validated Binding to SARS-CoV-2 NendoU Allosteric Site

4-Ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole (ligand ZQA) exhibits a specific, crystallographically validated binding mode to an allosteric site on the SARS-CoV-2 NendoU (NSP15) endoribonuclease [1]. This binding event was identified through a large-scale fragment screening campaign using X-ray crystallography [2]. The structural data provides a precise, atomic-level understanding of the compound's interaction with a therapeutically relevant target, which is not available for the majority of close analogs like 2-(1H-imidazol-4-yl)-4-methyl-1,3-thiazole or 4-(1H-imidazol-4-yl)-1,3-thiazole that have not been co-crystallized with this protein.

Fragment-Based Drug Discovery Antiviral Research Structural Biology

Differentiated Intellectual Property Status Limiting Commercial Availability

4-Ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole is subject to patent protection, as indicated by vendor notices that the sale of this product is prohibited due to patent laws and regulations . This is in contrast to many related imidazole-thiazole analogs, such as 2-(1H-imidazol-4-yl)-4-methyl-1,3-thiazole or 4-(1H-imidazol-4-yl)-1,3-thiazole, which are widely available from multiple commercial suppliers without such restrictions . The patent encumbrance suggests that 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole is a key intermediate or lead compound in a proprietary drug discovery program, likely related to imidazolothiazole compounds and methods of use as described in patents like US-8551963-B2 .

Drug Development Intellectual Property Chemical Sourcing

Physicochemical Differentiation via Predicted Properties

The predicted physicochemical properties of 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole differentiate it from closely related analogs. For instance, the compound has a predicted boiling point of 427.2±37.0 °C and a density of 1.264±0.06 g/cm³ . In comparison, the methyl-substituted analog 2-(1H-imidazol-4-yl)-4-methyl-1,3-thiazole (molecular weight 165.22 g/mol) is expected to have a lower boiling point and density, while the unsubstituted 4-(1H-imidazol-4-yl)-1,3-thiazole (molecular weight 151.19 g/mol) would have even lower values. These differences in physical properties, driven by the ethyl group, impact compound handling, solubility, and potentially its behavior in biological assays.

Medicinal Chemistry Physicochemical Properties Drug Design

Validated Identity and Purity for Fragment Library Use

4-Ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole has been subjected to rigorous quality control for inclusion in fragment libraries used in high-throughput screening campaigns. Specifically, the compound's identity and purity were confirmed by 1H NMR spectroscopy at 1 mM concentration in DMSO-d6, with the spectrum archived in the Biological Magnetic Resonance Data Bank (BMRB entry bmse011114) [1]. This level of analytical validation is not universally available for all in-class compounds and provides assurance of the compound's integrity for sensitive biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), where impurities can lead to false positives or inaccurate affinity measurements.

Fragment-Based Screening Chemical Biology NMR Spectroscopy

Optimal Research and Development Applications for 4-Ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole


Structure-Guided Optimization of SARS-CoV-2 NendoU Inhibitors

This compound serves as a validated starting point for structure-based drug design targeting the SARS-CoV-2 NendoU allosteric site. The high-resolution co-crystal structure (PDB 5SA5) enables medicinal chemists to rationally modify the scaffold to improve potency and selectivity [1]. This is a critical application for groups focused on pan-coronavirus antivirals, as NendoU is a highly conserved viral target [2].

Fragment-Based Lead Discovery Campaigns Requiring High-Confidence Hits

Due to its validated identity, purity, and well-characterized binding mode, 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole is an ideal component for fragment libraries in X-ray crystallography or NMR-based screening campaigns. Its archived NMR spectrum (BMRB bmse011114) provides a reliable reference for confirming compound integrity and monitoring solubility in assay buffers [3].

Proprietary Chemical Series Exploration with Intellectual Property Considerations

For industrial research programs developing novel imidazolothiazole-based therapeutics, the patent-encumbered status of this compound (as indicated by vendor restrictions ) necessitates careful procurement and use within the bounds of patent law. This compound may represent a key intermediate or scaffold in a protected series, making it valuable for organizations seeking to navigate or license around existing intellectual property .

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